molecular formula C12H20O5 B2501758 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid CAS No. 2089277-53-0

5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid

Cat. No.: B2501758
CAS No.: 2089277-53-0
M. Wt: 244.287
InChI Key: LIIMUSRCFSVPAE-UHFFFAOYSA-N
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Description

5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an oxolane ring, a tert-butoxy group, and a carboxylic acid functional group, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid can be achieved through controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides. This method involves using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights ranging from 5.6 to 59 kg/mol and a narrow molecular weight distribution .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, primary amine initiators for polymerization, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid), and other derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid involves the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides. This process is initiated by primary amines, leading to the formation of poly(N-(3-tert-butoxy-3-oxopropyl) glycine). The cloaked carboxyl groups on the polymer can be unveiled in mild acidic conditions to yield poly(N-(2-carboxyethyl) glycine), which mimics the structure of poly(glutamic acid) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid is unique due to its combination of an oxolane ring, tert-butoxy group, and carboxylic acid functional group. This combination allows for versatile chemical modifications and applications in various fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-12(2,3)17-10(13)5-4-9-6-8(7-16-9)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIMUSRCFSVPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CC(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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